Morpheridine's chemical formula is , with a molar mass of approximately 346.46 g/mol. The compound is identified by several chemical databases, including the Chemical Abstracts Service (CAS) number 469-81-8 and PubChem CID 100006749 . It falls under the category of narcotic drugs, characterized by its strong analgesic properties, which are accompanied by common opioid side effects such as sedation and respiratory depression .
The synthesis of morpheridine involves several steps starting from normeperidine, a key intermediate. The synthesis pathway typically includes:
This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the need for careful control of reaction conditions to optimize yields.
Morpheridine's molecular structure can be represented by its chemical formula . Its structural representation reveals a piperidine ring substituted with various functional groups that contribute to its pharmacological activity. The compound's structural data can be visualized through various chemical modeling tools available in databases like NIST and PubChem .
Morpheridine can participate in several chemical reactions typical of piperidine derivatives:
These reactions are essential for researchers looking to explore morpheridine's potential applications or develop new analogs.
Morpheridine exhibits several notable physical and chemical properties:
The compound's logP value indicates moderate lipophilicity, which influences its absorption and distribution within biological systems .
While morpheridine is not currently used therapeutically due to its classification as a Schedule I drug, it remains of interest in scientific research. Its potent analgesic properties make it a candidate for studies aimed at understanding opioid mechanisms and developing new pain management therapies. Additionally, researchers may explore morpheridine's structural analogs for potential therapeutic applications or as tools in pharmacological studies .
Morpheridine (Morpholinoethylnorpethidine) emerged during the mid-20th century surge in synthetic opioid research aimed at discovering analgesics with improved efficacy or reduced side effects compared to morphine or pethidine (meperidine). As a 4-phenylpiperidine derivative, it belongs to the same structural family as pethidine, which was first synthesized in 1939. Researchers systematically modified pethidine’s structure to explore structure-activity relationships (SAR), focusing on substitutions at the piperidine nitrogen and the 4-position phenyl ring. Morpheridine specifically resulted from replacing pethidine’s N-methyl group with an N-(2-morpholinoethyl) chain—a modification designed to alter receptor interaction kinetics and metabolic stability [1] [3]. This period saw intensive exploration of N-alkyl and N-aralkyl variants, positioning Morpheridine as a strategic investigational compound within broader efforts to optimize opioid efficacy [3] [4].
The foundational synthesis and chemical characterization of Morpheridine were documented in a 1957 patent by Stern and Anderson (U.S. Patent 2,795,581), assigned to J.F. McFarlan & Co. The patent detailed a multi-step synthetic route [1]:
This route emphasized industrial feasibility, leveraging readily available precursors like benzyl cyanide and optimizing steps for yield. The synthesis underscored the era’s focus on scalable production of novel opioid scaffolds, distinguishing Morpheridine from complex alkaloid-based analgesics like morphine [1] [3].
Early studies in the 1950s revealed Morpheridine’s significant analgesic profile:
These studies established Morpheridine as a potent, non-convulsant analgesic but also highlighted standard opioid limitations (e.g., respiratory depression), curtailing clinical adoption [1] [4].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: